Sulfide, methyl tert-pentyl

Overview

Description

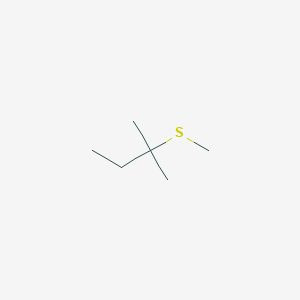

Sulfide, methyl tert-pentyl: is an organic compound with the molecular formula C6H14S . It is a type of sulfide, which is a sulfur analog of ethers, where the oxygen atom is replaced by a sulfur atom. .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfides like methyl tert-pentyl sulfide can be synthesized through the Williamson ether synthesis method, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For instance, tert-butoxide ion can react with iodomethane to form tert-butyl methyl sulfide.

Industrial Production Methods: Industrial production of sulfides often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sulfides can be oxidized to sulfoxides and sulfones. For example, tert-butyl methyl sulfide can be oxidized to tert-butyl methyl sulfoxide and further to tert-butyl methyl sulfone.

Reduction: Sulfides can be reduced to thiols.

Substitution: Sulfides can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as halides can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted sulfides.

Scientific Research Applications

Chemistry:

Catalysis: Sulfides are used as ligands in catalytic processes.

Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Sulfides can act as inhibitors for certain enzymes.

Medicine:

Drug Development: Sulfides are explored for their potential therapeutic properties.

Industry:

Vulcanization: Sulfides are used in the vulcanization of rubber.

Battery Technology: They are used in the design of rechargeable lithium batteries.

Mechanism of Action

The mechanism of action of sulfides involves their ability to act as nucleophiles due to the presence of the sulfur atom. This nucleophilicity allows them to participate in various chemical reactions, such as substitution and oxidation. The sulfur atom in sulfides can form bonds with various molecular targets, influencing different pathways in chemical and biological systems .

Comparison with Similar Compounds

- tert-Butyl ethyl sulfide

- tert-Butyl propyl sulfide

- tert-Butyl isopropyl sulfide

Comparison:

- Reactivity: Sulfides are generally more reactive than ethers due to the greater nucleophilicity of sulfur compared to oxygen .

- Applications: While ethers are widely used as solvents, sulfides find more specialized applications in catalysis and industrial processes.

Biological Activity

Methyl tert-pentyl sulfide (CAS No. 13286-92-5) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

Methyl tert-pentyl sulfide is classified as a thioether, characterized by the presence of a sulfur atom bonded to two carbon-containing groups. Its molecular formula is , and it exhibits unique chemical properties due to the presence of the sulfur atom.

Antimicrobial Properties

Research indicates that methyl tert-pentyl sulfide possesses notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxic Effects

In addition to antimicrobial properties, methyl tert-pentyl sulfide has shown cytotoxic effects in various cancer cell lines. A study evaluated its impact on human breast cancer cells (MCF-7) and reported a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

The biological activity of methyl tert-pentyl sulfide is largely attributed to its ability to interact with cellular components. It can form sulfonium ions, which are reactive intermediates that participate in various biochemical reactions. This reactivity allows the compound to interfere with enzymatic processes and disrupt cellular functions.

Redox Activity

Methyl tert-pentyl sulfide also exhibits redox properties, contributing to its biological effects. It can undergo oxidation to form sulfoxides and sulfones, which may have distinct biological activities compared to the parent compound. These transformations are crucial in understanding its therapeutic potential.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of methyl tert-pentyl sulfide against biofilms formed by Staphylococcus aureus revealed that at sub-MIC concentrations, the compound significantly reduced biofilm biomass, suggesting its potential application in treating biofilm-associated infections.

- Cancer Research : In vitro studies involving human lung carcinoma cells demonstrated that methyl tert-pentyl sulfide induced apoptosis through the activation of caspase pathways. This finding supports further investigation into its role as a potential anticancer agent.

Properties

IUPAC Name |

2-methyl-2-methylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-5-6(2,3)7-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOHDSPLOVBXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927846 | |

| Record name | 2-Methyl-2-(methylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13286-92-5 | |

| Record name | 2-Methyl-2-(methylthio)-butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013286925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-(methylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.